JBP485

Description

Structure

3D Structure

Properties

CAS No. |

211868-63-2 |

|---|---|

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

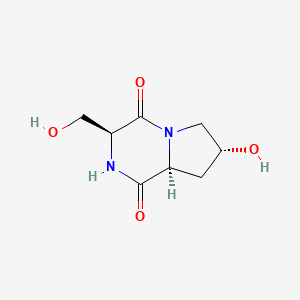

IUPAC Name |

(3S,7R,8aS)-7-hydroxy-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |

InChI |

InChI=1S/C8H12N2O4/c11-3-5-8(14)10-2-4(12)1-6(10)7(13)9-5/h4-6,11-12H,1-3H2,(H,9,13)/t4-,5+,6+/m1/s1 |

InChI Key |

FUYZNZHRVJWTLT-SRQIZXRXSA-N |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CO)O |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JBP-485; JBP 485; JBP485; Cyclo-trans-4-L-hydroxyprolyl-L-serine |

Origin of Product |

United States |

Foundational & Exploratory

JBP485 Dipeptide: A Technical Guide to its Origin, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JBP485, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has emerged as a promising therapeutic agent with significant protective effects against drug-induced nephrotoxicity. This technical guide provides a comprehensive overview of the origin, synthesis, and mechanism of action of this compound. Initially isolated from a hydrolysate of human placenta, this compound can also be chemically synthesized. Its primary mechanism of action involves the dual inhibition of renal organic anion transporters (OAT1 and OAT3) and dehydropeptidase-I (DHP-I), which mitigates the renal accumulation and metabolism of certain drugs, thereby reducing their nephrotoxic potential. This document details the experimental protocols for key in vitro and in vivo studies that have elucidated these mechanisms and presents quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction

Drug-induced nephrotoxicity is a significant clinical concern, often limiting the therapeutic potential of essential medications. The development of renoprotective agents is therefore of paramount importance. This compound, a dipeptide, has demonstrated notable anti-apoptotic and antioxidant properties. It was first identified as a component of Laennec, a human placenta hydrolysate that has been used clinically for the treatment of chronic hepatic diseases.[1] Subsequent research has revealed that this compound can be chemically synthesized, ensuring a pure and pathogen-free source for therapeutic development. This guide will delve into the technical details of this compound, from its origins to its molecular interactions and the experimental methodologies used to characterize its activity.

Origin of this compound

This compound has a dual origin: it is a naturally occurring dipeptide that can also be produced through chemical synthesis.

Isolation from Natural Sources

This compound was first isolated from Laennec, a commercially available hydrolysate of human placenta.[1] The isolation process from this complex biological mixture involves enzymatic hydrolysis, followed by purification steps to yield the pure dipeptide. While specific, detailed industrial protocols for the isolation of this compound from Laennec are proprietary, the general principles involve:

-

Enzymatic Hydrolysis: Human placental tissue is subjected to enzymatic digestion, typically using proteases like pepsin, to break down proteins into smaller peptides and amino acids.

-

Fractionation and Purification: The resulting hydrolysate is then subjected to a series of chromatographic techniques to separate the various components. These methods may include size-exclusion chromatography to isolate peptides of a specific molecular weight range, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) to purify the target dipeptide, this compound, based on its hydrophobicity.

Chemical Synthesis

Chemical synthesis provides a controlled and reproducible method for obtaining high-purity this compound. The synthesis of cyclic dipeptides like this compound, also known as diketopiperazines, can be achieved through various methods. One referenced method for the synthesis of this compound is a modified Nitecki method. While the specific modifications for this compound are not detailed in the available literature, a general approach for the synthesis of a cyclo(prolyl-seryl) dipeptide would involve the following key steps:

-

Protection of Amino Acids: The reactive functional groups of the precursor amino acids, L-hydroxyproline and L-serine, are protected to prevent unwanted side reactions during peptide bond formation. The amino group is typically protected with a group like fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), while the carboxylic acid group is protected as an ester (e.g., methyl or ethyl ester). The hydroxyl groups of hydroxyproline and serine would also require protection.

-

Dipeptide Formation: The protected L-hydroxyproline and L-serine are coupled to form a linear dipeptide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Deprotection: The protecting groups on the N-terminus and C-terminus of the linear dipeptide are selectively removed.

-

Cyclization: The deprotected linear dipeptide is induced to undergo intramolecular cyclization to form the diketopiperazine ring of this compound. This is often achieved by heating the dipeptide methyl ester.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure cyclo-trans-4-L-hydroxyprolyl-L-serine.

Mechanism of Action: Dual Inhibition of OATs and DHP-I

The primary mechanism underlying the renoprotective effects of this compound is its ability to act as a dual inhibitor of renal organic anion transporters (OATs) and renal dehydropeptidase-I (DHP-I). This dual inhibition is crucial in preventing the nephrotoxicity of drugs like imipenem.

-

Organic Anion Transporters (OATs): OAT1 and OAT3 are transporters located on the basolateral membrane of renal proximal tubular cells. They are responsible for the uptake of a wide range of endogenous and exogenous organic anions from the blood into the kidney cells for subsequent excretion. By inhibiting OAT1 and OAT3, this compound reduces the intracellular accumulation of nephrotoxic drugs in the kidney, thereby minimizing their damaging effects.

-

Dehydropeptidase-I (DHP-I): DHP-I is an enzyme located on the brush border membrane of renal proximal tubular cells. It is responsible for the metabolism of certain drugs, such as the antibiotic imipenem. The metabolites of some drugs can be more toxic than the parent compound. By inhibiting DHP-I, this compound prevents the formation of these potentially harmful metabolites.

The synergistic effect of inhibiting both the uptake (via OATs) and metabolism (via DHP-I) of nephrotoxic drugs makes this compound a potent renoprotective agent.

Signaling Pathway Diagram

Caption: this compound's dual inhibition of OATs and DHP-I.

Quantitative Data

The inhibitory activity of this compound against OATs and DHP-I has been quantified in several studies.

| Target | Substrate | IC50 Value (μM) | Reference |

| Human OAT1 | Imipenem | 20.86 ± 1.39 | |

| Human OAT3 | Imipenem | 46.48 ± 1.27 | |

| Renal DHP-I | Imipenem | 12.15 ± 1.22 | |

| Human OAT1 | Aristolochic Acid I | 89.8 ± 12.3 | [2] |

| Human OAT3 | Aristolochic Acid I | 90.98 ± 10.27 | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro OAT Inhibition Assay

This protocol describes the determination of this compound's inhibitory effect on OAT1 and OAT3 transporters using a cell-based assay.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OAT1 (hOAT1-HEK293) or human OAT3 (hOAT3-HEK293).

-

Methodology:

-

Cell Culture: hOAT1-HEK293 and hOAT3-HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418) to maintain transporter expression.

-

Uptake Assay:

-

Cells are seeded in 24-well plates and grown to confluence.

-

Prior to the assay, cells are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Cells are then incubated with a solution containing a known OAT substrate (e.g., radiolabeled p-aminohippurate for OAT1 or estrone-3-sulfate for OAT3) in the presence of varying concentrations of this compound.

-

After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is stopped by washing the cells with ice-cold transport buffer.

-

Cells are lysed, and the intracellular concentration of the substrate is determined using an appropriate analytical method (e.g., liquid scintillation counting for radiolabeled substrates or LC-MS/MS).

-

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the substrate uptake, is calculated by fitting the data to a dose-response curve.

-

In Vitro DHP-I Inhibition Assay

This protocol outlines the procedure to measure the inhibitory activity of this compound on renal DHP-I.

-

Enzyme Source: Renal DHP-I can be obtained from rat kidney tissue homogenates.

-

Methodology:

-

Enzyme Preparation: Rat kidneys are homogenized in a suitable buffer, and the membrane fraction containing DHP-I is isolated by centrifugation.

-

Metabolism Assay:

-

The DHP-I substrate (e.g., imipenem) is incubated with the prepared enzyme in the presence of varying concentrations of this compound.

-

The reaction is carried out at 37°C for a specific duration.

-

The reaction is terminated, and the amount of remaining substrate or the amount of formed metabolite is quantified by LC-MS/MS.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of substrate metabolism against the concentration of this compound.

-

In Vivo Nephrotoxicity Animal Model

This protocol describes a general procedure for evaluating the protective effect of this compound against drug-induced kidney injury in an animal model.

-

Animal Model: Male New Zealand white rabbits or Wistar rats are commonly used.

-

Methodology:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Induction of Nephrotoxicity: A nephrotoxic drug (e.g., imipenem at 200 mg/kg) is administered intravenously to the animals.

-

Treatment: this compound is co-administered with the nephrotoxic agent. A control group receives the vehicle, a group receives the nephrotoxic agent alone, and another group may receive this compound alone to assess its intrinsic effects.

-

Monitoring and Sample Collection: Animals are monitored for clinical signs of toxicity. Blood samples are collected at various time points to measure markers of kidney function, such as blood urea nitrogen (BUN) and creatinine (CRE). Urine may also be collected for analysis.

-

Histopathology: At the end of the study, animals are euthanized, and their kidneys are collected for histopathological examination to assess the degree of tissue damage.

-

Data Analysis: Statistical analysis is performed to compare the markers of kidney function and the histopathological scores between the different treatment groups.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo this compound studies.

Conclusion

This compound is a dipeptide of significant interest due to its well-defined mechanism of action in protecting against drug-induced nephrotoxicity. Its dual inhibitory effect on OAT1/OAT3 and DHP-I provides a robust strategy for mitigating renal damage caused by certain therapeutic agents. The ability to produce this compound through both isolation from a natural source and chemical synthesis offers flexibility for its development as a pharmaceutical agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential adjunctive therapy to improve the safety profile of essential medications.

References

JBP485: A Deep Dive into its Renoprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the renoprotective effects of JBP485, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine. This compound has demonstrated significant potential in mitigating drug-induced nephrotoxicity through a multi-faceted approach involving the modulation of renal transporters, attenuation of oxidative stress, and inhibition of apoptosis in renal cells.

Core Mechanisms of Action in Renal Cells

This compound exerts its protective effects in the kidneys through several key mechanisms:

-

Inhibition of Organic Anion Transporters (OATs): this compound acts as a competitive inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[1] These transporters are crucial for the uptake of various drugs and endogenous compounds from the blood into the renal proximal tubular cells. By blocking OAT1 and OAT3, this compound reduces the intracellular accumulation of nephrotoxic substances, thereby preventing cellular injury.[2][1]

-

Modulation of Renal Efflux Transporters: this compound has been shown to regulate the expression of several other key renal transporters. It can up-regulate the expression of Multidrug Resistance-associated Protein 2 (Mrp2), P-glycoprotein (P-gp), and Multidrug and Toxin Extrusion Protein 1 (Mate1), which are involved in the efflux of toxins from renal cells into the urine.[2][1][3] This enhances the elimination of harmful substances from the kidney.[2][1]

-

Antioxidant and Anti-apoptotic Effects: this compound exhibits potent antioxidant properties by upregulating the expression of key antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[1] It also increases the activity of superoxide dismutase (SOD) while reducing levels of malondialdehyde (MDA) and intracellular reactive oxygen species (ROS).[2][1][3] Furthermore, this compound demonstrates anti-apoptotic activity by modulating the expression of the Bcl-2 family of proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax.[2][1][3]

-

Inhibition of Dehydropeptidase-I (DHP-I): this compound is also an inhibitor of renal dehydropeptidase-I (DHP-I), an enzyme responsible for the metabolism of certain drugs, such as imipenem, into potentially more nephrotoxic metabolites.[4][5] By inhibiting DHP-I, this compound improves the stability of these drugs and reduces the formation of harmful byproducts.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Inhibition of Transporter Activity by this compound

| Transporter | Substrate | Cell Line | IC50 of this compound (μM) | Type of Inhibition | Reference |

| hOAT1 | Aristolochic Acid I | HEK293 | 89.8 ± 12.3 | Competitive | [6] |

| hOAT3 | Aristolochic Acid I | HEK293 | 90.98 ± 10.27 | Competitive | [6] |

| hOAT1 | Imipenem | HEK293 | 20.86 ± 1.39 | Competitive | [5] |

| hOAT3 | Imipenem | HEK293 | 46.48 ± 1.27 | Competitive | [5] |

Table 2: In Vitro Enzyme Inhibition by this compound

| Enzyme | Substrate | Source | IC50 of this compound (μM) | Reference |

| Dehydropeptidase-I (DHP-I) | Imipenem | Rabbit Kidney | 12.15 ± 1.22 | [4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for assessing its effects.

Figure 1: this compound competitively inhibits OAT1/3-mediated uptake of nephrotoxic drugs.

Figure 2: this compound antioxidant and anti-apoptotic signaling pathways.

Figure 3: General experimental workflow for evaluating the effects of this compound.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments cited in the literature.

In Vitro Cell Viability and Cytotoxicity Assays

-

Cell Lines:

-

NRK-52E (normal rat kidney epithelial cells) were used to assess the protective effects of this compound against aristolochic acid I (AAI)-induced cytotoxicity.[2][1]

-

HK-2 (human kidney 2) cells were used to evaluate the protective effects of this compound against imipenem-induced nephrotoxicity.[4][5]

-

-

Treatment:

-

Cells were pre-incubated with varying concentrations of this compound before being exposed to the nephrotoxic agent (e.g., AAI or imipenem).

-

-

Assay:

-

Cell viability was typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength (e.g., 490 nm) to determine the percentage of viable cells relative to a control group.

-

Transporter Uptake Assays

-

Cell Lines:

-

Methodology:

-

Cells were incubated with a known substrate of the transporter (e.g., AAI or imipenem) in the presence or absence of varying concentrations of this compound.

-

The intracellular concentration of the substrate was then measured using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Kinetic parameters (Km and Vmax) were determined by performing uptake assays with varying substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive).[4]

-

In Vivo Animal Studies

-

Animal Models:

-

Treatment:

-

This compound was co-administered with the nephrotoxic agent, and the effects were compared to groups receiving the toxic agent alone, this compound alone, and a control group.

-

-

Endpoints:

-

Biochemical markers: Blood urea nitrogen (BUN) and serum creatinine (CRE) levels were measured to assess renal function.[2][1][3][7]

-

Histopathology: Kidney tissues were collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to examine for pathological changes such as glomerular shrinkage, tubule dilatation, and necrosis.[2][1][8]

-

Western Blotting: The protein expression levels of transporters (OAT1, OAT3, Mrp2, etc.), antioxidant enzymes (HO-1, NQO1), and apoptotic markers (Bcl-2, Bax) in kidney tissue lysates were determined.[2][1][3][9]

-

Measurement of Oxidative Stress Markers

-

Sample: Kidney tissue homogenates from in vivo studies or cell lysates from in vitro experiments.

-

Assays:

-

Superoxide Dismutase (SOD) activity: Measured using commercially available kits.

-

Malondialdehyde (MDA) levels: A marker of lipid peroxidation, also measured using commercial kits.

-

Intracellular Reactive Oxygen Species (ROS): Detected using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cell-based assays.[2][1]

-

This guide provides a foundational understanding of the multifaceted mechanism of action of this compound in renal cells. The compiled data and experimental outlines offer valuable insights for researchers and professionals in the field of nephrology and drug development. Further investigation into the specific effects on different renal cell types, such as podocytes, and the direct impact on albuminuria will be crucial for the continued development of this compound as a potential therapeutic agent for kidney diseases.

References

- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity [frontiersin.org]

- 3. This compound attenuates vancomycin-induced nephrotoxicity by regulating the expressions of organic anion transporter (Oat) 1, Oat3, organic cation transporter 2 (Oct2), multidrug resistance-associated protein 2 (Mrp2) and P-glycoprotein (P-gp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 6. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in expression of renal Oat1, Oat3 and Mrp2 in cisplatin-induced acute renal failure after treatment of this compound in rats [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

JBP485: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBP485, a cyclic dipeptide with the structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has emerged as a promising therapeutic agent with significant antioxidant and anti-inflammatory properties.[1][2] Initially isolated from human placental hydrolysate, this compound has demonstrated protective effects in a variety of preclinical models, particularly in the context of drug-induced nephrotoxicity and inflammatory bowel disease.[1][3] This technical guide provides an in-depth overview of the core antioxidant and anti-inflammatory pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Antioxidant Pathways of this compound

This compound exerts its antioxidant effects by modulating key enzymatic pathways involved in the cellular defense against oxidative stress. The primary mechanism appears to be the upregulation of endogenous antioxidant enzymes and the reduction of lipid peroxidation.

Modulation of Antioxidant Enzymes

This compound has been shown to increase the expression and activity of several critical antioxidant enzymes, including Superoxide Dismutase (SOD), Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1][2]

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide, thereby mitigating the damage caused by reactive oxygen species (ROS).

-

Heme Oxygenase-1 (HO-1): HO-1 is an inducible enzyme that plays a crucial role in cellular protection against oxidative stress. Its induction by this compound suggests an activation of cellular defense mechanisms.[1]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinones and subsequent ROS production.[1]

Reduction of Lipid Peroxidation

A key indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. Studies have demonstrated that this compound treatment significantly reduces MDA levels in tissues subjected to oxidative stress.[1][2]

The Nrf2 Signaling Pathway

The coordinated upregulation of SOD, HO-1, and NQO1 strongly suggests the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master transcriptional regulator of a battery of antioxidant and cytoprotective genes. While direct evidence of this compound-induced Nrf2 activation and nuclear translocation requires further investigation, the observed downstream effects are consistent with the activation of this critical protective pathway.

Quantitative Data: Antioxidant Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| MDA Levels | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly decreased compared to AAI-alone group. | [1][2] |

| SOD Levels | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly increased compared to AAI-alone group. | [1][2] |

| HO-1 Expression | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly upregulated compared to AAI-alone group. | [1] |

| NQO1 Expression | Aristolochic acid I-induced nephrotoxicity in rats | This compound co-treatment | Significantly increased compared to AAI-alone group. | [1] |

Anti-inflammatory Pathways of this compound

This compound demonstrates potent anti-inflammatory effects by inhibiting the production and release of key pro-inflammatory cytokines. This action is likely mediated through the modulation of the NF-κB signaling pathway.

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to significantly inhibit the release of several pro-inflammatory cytokines, including:

-

Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation.

-

Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine involved in a wide range of inflammatory responses.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in chronic inflammatory conditions.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. The ability of this compound to suppress these cytokines suggests a potential inhibitory effect on the NF-κB pathway. This could occur through various mechanisms, such as preventing the phosphorylation and degradation of IκBα, which would in turn block the nuclear translocation of the active NF-κB dimer.

Quantitative Data: Anti-inflammatory Effects of this compound

| Parameter | Model | Treatment | Result | Reference |

| Paw Swelling | Anti-CII mAbs + LPS-induced paw edema in mice | This compound (25 mg/kg, p.o.) | Markedly inhibited paw swelling. | [3] |

| Colon-to-Body Weight Ratio | DNBS-induced colitis in rats | This compound (25 and 100 mg/kg, p.o.) | Significantly decreased the ratio (p<0.01). | [3] |

| Pro-inflammatory Cytokine Release | Human Peripheral Blood Mononuclear Leukocytes (PBMNL) | This compound (1000 µM) | Significantly inhibited the release of TNF-α, IL-1β, and IL-6. | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the antioxidant and anti-inflammatory effects of this compound.

In Vivo Models

-

Animals: Male Sprague-Dawley rats.

-

Induction of Nephrotoxicity: Intraperitoneal injection of AAI.

-

This compound Administration: Co-administration of this compound with AAI.

-

Outcome Measures:

-

Serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathological examination of kidney tissue.

-

Measurement of MDA and SOD levels in kidney homogenates.

-

Western blot analysis of HO-1 and NQO1 expression in kidney lysates.

-

-

Animals: Male C57BL/6 mice.

-

Induction of Colitis: Administration of DSS in drinking water.

-

This compound Administration: Oral gavage of this compound.

-

Outcome Measures:

-

Disease Activity Index (DAI) score (body weight loss, stool consistency, and rectal bleeding).

-

Colon length and colon-to-body weight ratio.

-

Histopathological analysis of colon tissue.

-

Measurement of pro-inflammatory cytokine levels in colon tissue homogenates.

-

In Vitro Assays

-

Renal Epithelial Cells: Normal Rat Kidney (NRK-52E) cells are commonly used to model drug-induced cytotoxicity.

-

Immune Cells: Human Peripheral Blood Mononuclear Leukocytes (PBMNLs) are used to assess the effects on cytokine release.

-

MDA Assay: Thiobarbituric acid reactive substances (TBARS) assay is a common method to measure MDA levels in tissue homogenates or cell lysates.

-

SOD Activity Assay: Commercially available kits are used to measure SOD activity, often based on the inhibition of a colorimetric reaction.

-

Western Blotting: Standard Western blot protocols are used to quantify the protein expression of HO-1 and NQO1. Primary antibodies specific to these proteins are used, followed by HRP-conjugated secondary antibodies and chemiluminescent detection.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits are used to quantify the concentrations of TNF-α, IL-1β, and IL-6 in cell culture supernatants or tissue homogenates.

Conclusion

This compound is a potent dipeptide with well-defined antioxidant and anti-inflammatory properties. Its mechanism of action involves the upregulation of key antioxidant enzymes, likely through the Nrf2 pathway, and the inhibition of pro-inflammatory cytokine production, suggesting a modulatory role on the NF-κB pathway. The preclinical data strongly support its therapeutic potential in conditions characterized by oxidative stress and inflammation. Further research, particularly clinical trials, is warranted to fully elucidate its efficacy and safety in human diseases. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the further exploration and clinical application of this compound.

References

JBP485: A Potent Inhibitor of Apoptosis in Cellular Protection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JBP485, a synthetically produced dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprol-L-serine, has emerged as a promising therapeutic agent with significant anti-apoptotic properties.[1][2] Initially identified for its antihepatitic and antioxidant activities, recent research has illuminated its potent role in protecting cells from programmed cell death, particularly in the context of drug-induced nephrotoxicity.[1][2] This technical guide provides a comprehensive overview of the mechanisms, experimental evidence, and signaling pathways associated with the anti-apoptotic effects of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis. Its dysregulation is implicated in a wide range of pathologies, including neurodegenerative diseases, autoimmune disorders, and tissue damage from xenobiotics. The ability to modulate apoptotic pathways presents a significant therapeutic opportunity. This compound has demonstrated a notable capacity to inhibit apoptosis, primarily by modulating the expression of key regulatory proteins within the B-cell lymphoma-2 (Bcl-2) family.[1] This document synthesizes the current understanding of this compound's anti-apoptotic functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action: Modulation of the Bcl-2 Family

The primary mechanism by which this compound exerts its anti-apoptotic effects is through the regulation of the Bcl-2 family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions dictates the cell's fate. This compound has been shown to shift this balance towards survival by upregulating anti-apoptotic proteins and downregulating pro-apoptotic proteins.

Quantitative Data on Anti-Apoptotic Efficacy

The protective effects of this compound against apoptosis have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity and Apoptosis Inhibition

| Cell Line | Toxin/Inducer | This compound Concentration | Outcome Measure | Result | Reference |

| NRK-52E | Aristolochic Acid I (AAI) | Not specified | IC50 of AAI | AAI IC50 = 11 µM | [1] |

| HK-2 | Imipenem (IMP) | 500 µM | IC50 of IMP | IMP IC50 increased from 1.94 ± 0.19 mM to 4.15 ± 0.62 mM with this compound | [2] |

| HK-2 | Imipenem (IMP) | 500 µM | Cell Apoptosis | This compound attenuated IMP-induced apoptosis (flow cytometry) | [2] |

| HK-2 | Imipenem (IMP) | 500 µM | Mitochondrial Membrane Potential | This compound attenuated IMP-induced mitochondrial damage (JC-1 staining) | [2] |

Table 2: In Vivo Modulation of Apoptotic Proteins

| Animal Model | Toxin/Inducer | This compound Treatment | Protein | Change in Expression | Reference |

| Rat | Aristolochic Acid I (AAI) | Co-administration with AAI | Bax | Significantly reduced compared to AAI alone | [1] |

| Rat | Aristolochic Acid I (AAI) | Co-administration with AAI | Bcl-2 | Significantly increased compared to AAI alone | [1] |

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's anti-apoptotic properties, detailed methodologies for key experiments are provided below.

Western Blot Analysis of Bcl-2 and Bax Expression

Objective: To determine the effect of this compound on the protein expression levels of Bcl-2 and Bax in renal tissue.

Methodology:

-

Tissue Homogenization: Renal tissues are homogenized in RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bcl-2 (e.g., 1:1000 dilution) and Bax (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The band intensities are quantified using image analysis software, and the relative expression of Bcl-2 and Bax is normalized to the loading control.[1]

Cell Viability Assay (CCK-8)

Objective: To assess the protective effect of this compound against toxin-induced cytotoxicity.

Methodology:

-

Cell Seeding: NRK-52E or HK-2 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and cultured overnight.

-

Treatment: The cells are treated with various concentrations of the toxin (e.g., AAI or IMP) with or without a fixed concentration of this compound for a specified duration (e.g., 24 or 48 hours).

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control group (untreated cells). The IC50 value (the concentration of toxin that inhibits cell growth by 50%) is determined.[1][2]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the extent of apoptosis in cells treated with a toxin and this compound.

Methodology:

-

Cell Treatment: HK-2 cells are treated with the toxin (e.g., IMP) in the presence or absence of this compound.

-

Cell Harvesting: After treatment, the cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.[2]

Signaling Pathways and Visualizations

The anti-apoptotic action of this compound is centered on the intrinsic or mitochondrial pathway of apoptosis. The following diagrams illustrate the key signaling events and experimental workflows.

Caption: this compound inhibits apoptosis by modulating the Bax/Bcl-2 ratio.

Caption: Workflow for quantifying apoptosis using flow cytometry.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-apoptotic agent, primarily through its ability to modulate the Bcl-2 family of proteins and preserve mitochondrial integrity. The experimental evidence from both in vitro and in vivo models strongly supports its protective effects against toxin-induced cell death. For drug development professionals, this compound represents a promising candidate for cytoprotective therapies, particularly as an adjunct to treatments known to cause cellular damage.

Future research should focus on elucidating the upstream signaling pathways that are modulated by this compound, leading to the observed changes in Bax and Bcl-2 expression. Investigating the potential role of other signaling cascades, such as the PI3K/Akt or MAPK pathways, could provide a more complete picture of its mechanism of action. Furthermore, expanding the scope of investigation to other models of apoptosis and disease states will be crucial in defining the full therapeutic potential of this compound.

References

- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

JBP485 and Organic Anion Transporter (OAT) Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacokinetic interactions between the dipeptide JBP485 and organic anion transporters (OATs). This compound, chemically known as cyclo-trans-4-L-hydroxyprolyl-L-serine, has demonstrated therapeutic potential, including anti-hepatitis, antioxidant, and anti-apoptotic properties.[1] A significant aspect of its pharmacological profile is its interaction with OATs, which are crucial for the renal elimination of a wide array of drugs and endogenous compounds. This guide synthesizes key quantitative data, details experimental methodologies, and visualizes the core interactions to support further research and drug development.

Core Interaction: Competitive Inhibition of OAT1 and OAT3

This compound acts as a competitive inhibitor of Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 3 (OAT3).[1][2] This interaction is of significant clinical interest due to the potential for drug-drug interactions (DDIs). By competing with other OAT substrates for transport, this compound can alter their pharmacokinetic profiles, leading to increased plasma concentrations and reduced renal clearance. This has been observed with several drugs, including aristolochic acid I (AAI), imipenem (IMP), and entecavir.[1][2][3] this compound itself has been identified as a substrate for OAT1 and OAT3.[2][4]

The inhibitory effect of this compound on OAT1 and OAT3-mediated transport is concentration-dependent. The following tables summarize the key quantitative data from various studies, providing a clear comparison of its inhibitory potency against different substrates.

Quantitative Data Summary

Table 1: this compound Inhibition of OAT1-Mediated Transport

| Substrate | Inhibition Constant (IC₅₀) (µM) | Kinetic Parameters (Km) of Substrate | Kinetic Parameters (Vmax) of Substrate | Nature of Inhibition | Reference |

| Aristolochic Acid I (AAI) | 89.8 ± 12.3 | Significantly Increased | Unchanged | Competitive | [1] |

| Imipenem (IMP) | 20.86 ± 1.39 | Significantly Increased | Unchanged | Competitive | [2] |

Table 2: this compound Inhibition of OAT3-Mediated Transport

| Substrate | Inhibition Constant (IC₅₀) (µM) | Kinetic Parameters (Km) of Substrate | Kinetic Parameters (Vmax) of Substrate | Nature of Inhibition | Reference |

| Aristolochic Acid I (AAI) | 90.98 ± 10.27 | Significantly Increased | Unchanged | Competitive | [1] |

| Imipenem (IMP) | 46.48 ± 1.27 | Significantly Increased | Unchanged | Competitive | [2] |

Table 3: Pharmacokinetic Drug-Drug Interactions with this compound

| Co-administered Drug | Animal Model | Key Pharmacokinetic Changes | Reference |

| Aristolochic Acid I (AAI) | Rats | Increased plasma concentration and AUC of AAI; Decreased cumulative urinary excretion and renal clearance of AAI. | [1] |

| Imipenem (IMP) | Rats | Increased plasma concentration and AUC of IMP; Decreased renal clearance and cumulative urinary excretion of IMP. | [2] |

| Entecavir | Rats | Increased AUC (1.93-fold) and t₁/₂β (2.08-fold) of entecavir; Decreased CLP (49%) and CLR (73%) of entecavir. | [3] |

| Acyclovir | Rats | This compound inhibits the renal excretion of acyclovir by inhibiting OAT1 and OAT3. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the interaction between this compound and OATs.

In Vitro OAT Inhibition Assay in Transfected HEK293 Cells

This protocol is designed to determine the inhibitory effect of this compound on the uptake of known OAT substrates in a controlled cellular environment.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.

-

Cells are transiently transfected with plasmids encoding human OAT1 (hOAT1) or human OAT3 (hOAT3) using a suitable transfection reagent (e.g., Lipofectamine 2000). Vector-transfected cells serve as a negative control.

2. Uptake Assay:

-

48 hours post-transfection, cells are seeded in 24-well plates.

-

Before the assay, cells are washed and pre-incubated with a Krebs-Ringer-Henseleit (KRH) buffer for 15 minutes at 37°C.

-

The uptake experiment is initiated by adding KRH buffer containing the radiolabeled or fluorescent OAT substrate (e.g., [³H]-para-aminohippurate, [³H]-estrone-3-sulfate, or a specific drug substrate) in the presence or absence of varying concentrations of this compound.

-

After a defined incubation period (e.g., 5-10 minutes), the uptake is terminated by aspirating the reaction mixture and washing the cells three times with ice-cold KRH buffer.

-

Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

The amount of substrate taken up by the cells is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

3. Data Analysis:

-

The OAT-specific uptake is calculated by subtracting the uptake in vector-transfected cells from that in OAT-transfected cells.

-

IC₅₀ values are determined by non-linear regression analysis of the concentration-inhibition curves.

-

To determine the mechanism of inhibition, kinetic parameters (Km and Vmax) are calculated by measuring substrate uptake at various concentrations in the presence and absence of this compound and analyzing the data using an Eadie-Hofstee plot.[1][2]

In Vivo Pharmacokinetic Studies in Rats

These studies are essential to understand the clinical relevance of the in vitro findings by examining the effect of this compound on the disposition of co-administered OAT substrates in a living organism.

1. Animal Model:

-

Male Sprague-Dawley rats are used. The animals are housed in a controlled environment with free access to food and water.

2. Drug Administration:

-

Rats are divided into two groups: a control group receiving the OAT substrate alone and a treatment group receiving the OAT substrate co-administered with this compound.

-

Drugs are administered intravenously via the tail vein.

3. Sample Collection:

-

Blood samples are collected from the jugular vein at predetermined time points into heparinized tubes.

-

Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Urine samples are collected over a specified period using metabolic cages.

4. Bioanalytical Method:

-

Plasma and urine concentrations of the OAT substrate are determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Area Under the Curve (AUC), elimination half-life (t₁/₂β), plasma clearance (CLp), and renal clearance (CLR) are calculated using non-compartmental analysis software.

-

The results from the control and treatment groups are statistically compared to determine the significance of this compound's effect.[3]

Signaling Pathways and Logical Relationships

The interaction between this compound and OATs is a direct competitive inhibition at the transporter level, which subsequently impacts the systemic pharmacokinetics of OAT substrates.

In addition to its direct inhibitory effects, some studies suggest that this compound may also regulate the expression of OATs under certain pathological conditions, such as drug-induced nephrotoxicity.[4][6][7] For instance, in gentamicin-induced acute renal failure in rats, this compound was found to up-regulate the expression of Oat1 and Oat3.[7] This suggests a more complex role for this compound in modulating renal transporter function beyond simple competitive inhibition.

Conclusion

The interaction between this compound and organic anion transporters, particularly OAT1 and OAT3, is characterized by competitive inhibition, leading to significant drug-drug interactions. This technical guide provides researchers, scientists, and drug development professionals with a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. A thorough understanding of these interactions is paramount for the safe and effective clinical development of this compound and for managing potential DDIs with co-administered OAT substrates. Further research is warranted to fully elucidate the regulatory effects of this compound on OAT expression and its implications in various disease states.

References

- 1. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OAT1 and OAT3: targets of drug-drug interaction between entecavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on obstructive jaundice is related to regulation of renal Oat1, Oat3 and Mrp2 expression in ANIT-treated rats [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

JBP485 and the PEPT1 Transporter: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBP485, a cyclic dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, has garnered significant interest for its therapeutic potential, including anti-hepatitis, antioxidant, and anti-apoptotic properties.[1][2] A critical aspect of its pharmacology is its interaction with the intestinal peptide transporter 1 (PEPT1), a key protein responsible for the absorption of di- and tripeptides from the diet.[3][4] Understanding the intricate relationship between this compound and PEPT1 is paramount for optimizing its oral bioavailability and elucidating its mechanism of action. This technical guide provides an in-depth analysis of the this compound-PEPT1 interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the transport process and potential downstream signaling events.

This compound Interaction with PEPT1: Quantitative Analysis

The interaction between this compound and the PEPT1 transporter has been characterized through various in vitro studies. This compound is a substrate for PEPT1, and its transport is an active, pH-dependent process.[1] The following tables summarize the key quantitative parameters of this interaction.

| Parameter | Value | Cell Line | Reference |

| K_m | 1.33 mM | PEPT1-transfected HeLa cells | [3] |

| V_max | Not Reported | PEPT1-transfected HeLa cells | [3] |

| K_i (inhibition of Gly-Sar uptake) | 8.11 mM | PEPT1-transfected HeLa cells | [3] |

Table 1: Kinetic Parameters of this compound Transport by Human PEPT1

| Parameter | Value | Cell Line | Reference |

| Apical-to-Basolateral Transport Rate | 1.84 times higher than basolateral-to-apical | Caco-2 cells | [1] |

Table 2: Transepithelial Transport of this compound in Caco-2 Cells

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. The following sections outline the key experimental protocols used to characterize the this compound-PEPT1 interaction.

Cell Culture

-

Caco-2 Cells: Human colorectal adenocarcinoma Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For transport studies, cells are seeded on Transwell inserts and allowed to differentiate for 21-25 days to form a polarized monolayer.

-

PEPT1-transfected HeLa Cells: HeLa cells are stably transfected with a vector containing the human PEPT1 cDNA using a liposome-based transfection method. Transfected cells are selected and maintained in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., G418). Expression of PEPT1 is confirmed by Western blotting and functional uptake assays.[3]

Uptake Assays in PEPT1-transfected HeLa Cells

-

Cell Seeding: Seed PEPT1-transfected HeLa cells and wild-type HeLa cells (as a negative control) in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.

-

Pre-incubation: Wash the cells twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 6.0).

-

Initiation of Uptake: Add the transport buffer containing varying concentrations of this compound to each well.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 10 minutes).

-

Termination of Uptake: Stop the uptake by aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Quantification: Determine the intracellular concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Normalize the amount of this compound to the total protein content in each well. Calculate kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

Transepithelial Transport Assays in Caco-2 Cells

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter to ensure the integrity of the tight junctions.

-

Pre-incubation: Wash the monolayers on the Transwell inserts with pre-warmed transport buffer (apical side with pH 6.0 buffer, basolateral side with pH 7.4 buffer).

-

Initiation of Transport: Add this compound solution to the apical (for apical-to-basolateral transport) or basolateral (for basolateral-to-apical transport) chamber.

-

Sampling: At designated time points, collect samples from the receiver chamber and replace with fresh transport buffer.

-

Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = (dQ/dt) / (A * C_0), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C_0 is the initial concentration of this compound.

Visualizing the Interaction and Potential Signaling

To better understand the processes involved, the following diagrams illustrate the experimental workflow for studying this compound transport and a putative signaling pathway that may be influenced by its uptake via PEPT1.

While direct evidence linking this compound transport via PEPT1 to specific intracellular signaling pathways is currently limited, it is known that the transport of certain bacterial peptides by PEPT1 can activate pro-inflammatory pathways such as NF-κB and MAPK.[5] Conversely, this compound is known to possess anti-inflammatory and antioxidant properties.[2] The following diagram proposes a putative signaling pathway, highlighting the need for further research in this area.

Conclusion and Future Directions

This compound is a substrate of the PEPT1 transporter, a characteristic that is fundamental to its oral absorption. The kinetic parameters of this interaction have been partially elucidated, providing a foundation for further pharmacokinetic and pharmacodynamic modeling. The provided experimental protocols offer a framework for consistent and reproducible research in this domain.

A significant knowledge gap remains in understanding the direct downstream signaling consequences of this compound transport via PEPT1. While the anti-inflammatory and antioxidant effects of this compound are documented, a definitive link to its interaction with PEPT1 has yet to be established. Future research should focus on elucidating the intracellular targets of this compound following its transport and determining whether its therapeutic effects are directly coupled to the PEPT1-mediated uptake process. Such investigations will be instrumental in fully realizing the therapeutic potential of this compound and in designing novel peptidomimetic drugs that target the PEPT1 transporter.

References

- 1. Uptake, transport and regulation of this compound by PEPT1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction, identification and application of HeLa cells stably transfected with human PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Cyclo-trans-4-L-hydroxyprolyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo-trans-4-L-hydroxyprolyl-L-serine, a cyclic dipeptide also known as JBP485, has emerged as a promising therapeutic agent with a multifaceted pharmacological profile. Primarily recognized for its potent anti-hepatotoxic and wound healing properties, this compound has demonstrated significant efficacy in preclinical models of liver injury, corneal damage, and nephrotoxicity. Its mechanism of action is rooted in its anti-inflammatory, antioxidant, and anti-apoptotic activities. This technical guide provides a comprehensive overview of the pharmacological properties of cyclo-trans-4-L-hydroxyprolyl-L-serine, detailing its effects, underlying mechanisms, and pharmacokinetic profile. The guide is intended to serve as a resource for researchers and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Introduction

Cyclo-trans-4-L-hydroxyprolyl-L-serine is a stable cyclic dipeptide originally isolated from human placental hydrolysate and is also derivable from collagen.[1][2] Its cyclic structure confers resistance to enzymatic degradation, enhancing its bioavailability compared to its linear counterpart.[3] Preclinical studies have highlighted its therapeutic potential in a range of conditions, primarily attributable to its cytoprotective effects. This document synthesizes the current knowledge on the pharmacological profile of this compound, with a focus on its applications in hepatoprotection, corneal wound repair, and nephroprotection.

Pharmacodynamics

The primary pharmacodynamic effects of cyclo-trans-4-L-hydroxyprolyl-L-serine are characterized by its anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects have been observed across different tissue types, suggesting a fundamental mechanism of cellular protection.

Hepatoprotective Effects

Cyclo-trans-4-L-hydroxyprolyl-L-serine has demonstrated significant hepatoprotective activity in animal models of liver injury. Oral and intravenous administration of the compound effectively countered the increase in serum bilirubin and liver cytosolic enzymes induced by hepatotoxins such as α-naphthylisothiocyanate and carbon tetrachloride.[4][5]

The proposed mechanisms for its hepatoprotective action include:

-

Anti-inflammatory activity: Inhibition of the expression of pro-inflammatory mediators.

-

Antioxidant activity: Reduction of oxidative stress markers.

-

Anti-apoptotic activity: Modulation of apoptosis-related proteins to prevent programmed cell death of hepatocytes.

Corneal Wound Healing

In the context of ophthalmology, cyclo-trans-4-L-hydroxyprolyl-L-serine promotes the healing of corneal epithelial wounds.[6][7] It accelerates the proliferation and migration of cultivated corneal epithelial cells in a dose- and time-dependent manner.[6] Topical application in a rabbit model of corneal epithelial wound healing resulted in complete wound closure significantly faster than the control group.[6]

Nephroprotective Effects

The compound also exhibits protective effects against drug-induced nephrotoxicity. It has been shown to attenuate kidney injury by modulating the expression and function of renal transporters, specifically organic anion transporters (OATs).[1] By inhibiting OAT1 and OAT3, it can reduce the renal accumulation of certain nephrotoxic drugs.[1] Furthermore, its antioxidant and anti-apoptotic effects contribute to the preservation of renal cell viability.[1]

Pharmacokinetics

Cyclo-trans-4-L-hydroxyprolyl-L-serine exhibits favorable pharmacokinetic properties, particularly its oral bioavailability. It is a substrate for the intestinal peptide transporter 1 (PEPT1), which facilitates its absorption from the gastrointestinal tract.[8]

Key Pharmacokinetic Parameters in Rats:

| Parameter | Value | Reference |

| Bioavailability (oral, 25 mg/kg) | ~30% | [9] |

| T1/2β | 2.25 ± 0.06 h | [9] |

| CLplasma | 2.99 ± 0.002 ml/min/kg | [9] |

| Vd | 0.22 ± 0.05 l/kg | [9] |

| Km (for PEPT1 in Caco-2 cells) | 0.33 ± 0.13 mM | [9] |

| Vmax (for PEPT1 in Caco-2 cells) | 0.72 ± 0.06 nmol/mg protein/10 min | [9] |

Quantitative Data

Table 1: In Vitro Efficacy in Corneal Epithelial Cells

| Parameter | Concentration | Effect | Reference |

| Cell Proliferation | 1-100 µM | Dose- and time-dependent acceleration (24-96 h) | [6] |

| Cell Migration | 1-100 µM | Dose-dependent acceleration (15 h) | [6] |

Table 2: In Vivo Efficacy in Rabbit Corneal Wound Healing

| Treatment | Time to Complete Healing | Reference |

| Cyclo-trans-4-L-hydroxyprolyl-L-serine (100 µM, topical) | 4 days | [6] |

| Control | 5 days | [6] |

Table 3: Inhibition of Organic Anion Transporters (OATs)

| Transporter | IC50 | Substrate | Reference |

| hOAT1 | 89.8 ± 12.3 µM | Aristolochic acid I | [1] |

| hOAT3 | 90.98 ± 10.27 µM | Aristolochic acid I | [1] |

Experimental Protocols

In Vivo Corneal Epithelial Wound Healing (Rabbit Model)

-

Animal Model: New Zealand White rabbits.

-

Anesthesia: Administer appropriate general and topical anesthesia.

-

Wound Creation: A central 8-mm diameter area of the corneal epithelium is demarcated and gently removed using a sterile corneal rust ring remover or a similar instrument, taking care not to damage Bowman's layer.

-

Treatment: Immediately after wounding, topically apply a solution of cyclo-trans-4-L-hydroxyprolyl-L-serine (e.g., 100 µM) or vehicle control to the wounded eye. Applications are typically repeated several times a day (e.g., 4 times).

-

Evaluation: The wound area is visualized by staining with fluorescein sodium solution and photographed at regular intervals (e.g., every 24 hours). The area of the epithelial defect is measured using image analysis software.

-

Endpoint: The time to complete wound closure is determined for each group.

In Vitro Hepatoprotective Activity (Primary Cultured Hepatocytes)

-

Cell Culture: Isolate primary hepatocytes from rats or other suitable species using a collagenase perfusion method. Culture the hepatocytes in appropriate medium on collagen-coated plates.

-

Induction of Toxicity: After allowing the cells to attach, expose them to a hepatotoxic agent such as carbon tetrachloride (CCl4) or α-naphthylisothiocyanate (ANIT) at a predetermined concentration.

-

Treatment: Concurrently with or prior to the addition of the toxin, treat the cells with various concentrations of cyclo-trans-4-L-hydroxyprolyl-L-serine.

-

Assessment of Cytotoxicity: After a defined incubation period (e.g., 24 hours), collect the culture medium. Measure the activity of liver enzymes released into the medium, such as glutamic-oxaloacetic transaminase (GOT) and lactate dehydrogenase (LDH), using commercially available assay kits.

-

Data Analysis: Compare the enzyme activities in the medium of cells treated with the toxin alone versus those co-treated with the test compound to determine the protective effect.

PEPT1-Mediated Transport Assay (Caco-2 Cells)

-

Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a polarized monolayer.

-

Transport Buffer: Use a suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS), buffered to a pH of 6.0 on the apical side to mimic the acidic microclimate of the intestinal surface and pH 7.4 on the basolateral side.

-

Transport Experiment:

-

Wash the Caco-2 monolayers with the transport buffer.

-

Add the transport buffer containing cyclo-trans-4-L-hydroxyprol-L-serine to the apical (for apical-to-basolateral transport) or basolateral (for basolateral-to-apical transport) chamber.

-

At specified time intervals, collect samples from the receiver chamber.

-

-

Quantification: Analyze the concentration of cyclo-trans-4-L-hydroxyprolyl-L-serine in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the transport rate across the cell monolayer.

Signaling Pathways and Molecular Mechanisms

The cytoprotective effects of cyclo-trans-4-L-hydroxyprolyl-L-serine are mediated through the modulation of key signaling pathways involved in inflammation, oxidative stress, and apoptosis. While the precise molecular targets are still under investigation, the available evidence points towards the following potential mechanisms.

Anti-inflammatory and Antioxidant Pathways

Cyclo-trans-4-L-hydroxyprolyl-L-serine likely exerts its anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines and adhesion molecules. Its antioxidant properties are demonstrated by its ability to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and decrease levels of lipid peroxidation products such as malondialdehyde (MDA).[10][11] This suggests a potential interaction with pathways such as the Nrf2-ARE pathway, a key regulator of the cellular antioxidant response.

Anti-apoptotic Pathway

The anti-apoptotic effects of cyclo-trans-4-L-hydroxyprolyl-L-serine are associated with the regulation of the Bcl-2 family of proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[10][12]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the pharmacological profile of cyclo-trans-4-L-hydroxyprolyl-L-serine.

Conclusion

Cyclo-trans-4-L-hydroxyprolyl-L-serine is a cyclic dipeptide with a compelling pharmacological profile characterized by significant hepatoprotective, corneal wound healing, and nephroprotective effects. Its therapeutic potential is underpinned by its anti-inflammatory, antioxidant, and anti-apoptotic activities. With good oral bioavailability facilitated by the PEPT1 transporter, it represents a promising candidate for further drug development. This technical guide provides a foundational understanding for researchers and scientists, summarizing the key quantitative data, experimental methodologies, and potential molecular mechanisms to guide future investigations and therapeutic applications of this versatile compound. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to translate its preclinical efficacy into clinical benefits.

References

- 1. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 3. yalma.ru [yalma.ru]

- 4. Corneal Epithelial Wound Healing and Nerve Regeneration in a Rabbit Model [bio-protocol.org]

- 5. Molecular pharmacokinetic mechanism of this compound against aristolochic acid I (AAI) -induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]

- 7. This compound, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyprolylserine derivatives JBP923 and this compound exhibit the antihepatitis activities after gastrointestinal absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protective effect of this compound on concanavalin A-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates vancomycin-induced nephrotoxicity by regulating the expressions of organic anion transporter (Oat) 1, Oat3, organic cation transporter 2 (Oct2), multidrug resistance-associated protein 2 (Mrp2) and P-glycoprotein (P-gp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

JBP485 for Hepatoprotection Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JBP485, a cyclic dipeptide with the structure cyclo-trans-4-L-hydroxyprolyl-L-serine, is a promising synthetic compound that has demonstrated significant hepatoprotective properties in various preclinical models of liver injury.[1][2][3] Originally isolated from human placental hydrolysate (Laennec), this compound has shown potential in mitigating immune-mediated hepatitis, cholestatic liver injury, and toxin-induced hepatotoxicity.[1][3][4] Its mechanisms of action are multifaceted, involving the inhibition of apoptosis, reduction of inflammation, and modulation of key cellular transport proteins.[1][5][6] This technical guide provides an in-depth overview of the core research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms and experimental workflows to support further investigation and drug development efforts.

Data Presentation

The hepatoprotective effects of this compound have been quantified in several key studies. The following tables summarize the significant quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound in Primary Rat Hepatocytes

| Model System | Treatment | Parameter Measured | Result | Reference |

| Primary rat hepatocytes + Concanavalin A (50 µg/ml) | This compound (25 µM) | Aspartate Aminotransferase (AST) Leakage | Reduced | [5] |

| Primary rat hepatocytes + Concanavalin A (50 µg/ml) | This compound (25 µM) | Lactate Dehydrogenase (LDH) Leakage | Reduced | [5] |

| Co-culture of rat hepatocytes and lymphocytes + Concanavalin A (20 µg/ml) | This compound (25 µM) | AST Leakage | Inhibition rate of 49.4 ± 5.4% | [3] |

| Co-culture of rat hepatocytes and lymphocytes + Concanavalin A (20 µg/ml) | This compound (25 µM) | LDH Leakage | Inhibition rate of 51.4 ± 9.8% | [3] |

| Co-culture of rat hepatocytes and lymphocytes + Concanavalin A (20 µg/ml) | This compound (25 µM) | Tumor Necrosis Factor-alpha (TNF-α) Leakage | Reduced | [5] |

| Primary rat hepatocytes exposed to CCl4 (5 mM) | This compound | Glutamic-Oxaloacetic Transaminase (GOT) Leakage | Concentration-dependent decrease | [4][7] |

| Primary rat hepatocytes exposed to CCl4 (5 mM) | This compound | LDH Leakage | Concentration-dependent decrease | [4][7] |

| Lymphocyte supernatant-stimulated hepatocytes | This compound | Intercellular Adhesion Molecule-1 (ICAM-1) mRNA Expression | Inhibition rate of 45.1 ± 17.4% | [3] |

Table 2: In Vivo Efficacy of this compound in Mouse and Rat Models of Liver Injury

| Animal Model | Liver Injury Induction | This compound Treatment | Parameter Measured | Result | Reference |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Serum Alanine Aminotransferase (ALT) | Significantly inhibited increase | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Serum Lactate Dehydrogenase (LDH) | Significantly inhibited increase | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Superoxide Dismutase (SOD) | Significantly inhibited decrease | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Malondialdehyde (MDA) | Significantly inhibited increase | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Myeloperoxidase (MPO) | Significantly inhibited increase | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver Nitric Oxide (NO) | Significantly inhibited increase | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver TNF-α Expression | Significantly inhibited | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Liver ICAM-1 Expression | Significantly inhibited | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | Hepatocyte DNA Fragmentation | Significantly inhibited | [2] |

| BALB/c Mice | Concanavalin A (10 mg/kg, i.v.) | 25 mg/kg, p.o. | bcl-2/bax mRNA Ratio | Significantly inhibited decrease | [2] |

| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Serum Bilirubin (BIL) | Significantly inhibited increase | [6] |

| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Serum Alanine Aminotransferase (ALT) | Significantly inhibited increase | [6] |

| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Serum Aspartate Aminotransferase (AST) | Significantly inhibited increase | [6] |

| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Renal Oat1 Expression | Up-regulated | [6] |

| Rats | α-naphthylisothiocyanate (ANIT) | Oral administration | Renal Mrp2 Expression | Up-regulated | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synopses of key experimental protocols used in the evaluation of this compound.

In Vitro Model: Concanavalin A-Induced Hepatocyte Toxicity

This model assesses the direct protective effect of this compound on hepatocytes in the context of immune-mediated injury.[3][5]

-

Hepatocyte Isolation:

-

Cell Culture:

-

Isolated hepatocytes are cultured in William's E medium.

-

-

Experimental Models:

-

Model I (Direct Hepatotoxicity): Primary cultured hepatocytes are incubated with Concanavalin A (Con A) at a concentration of 50 µg/ml.[5]

-

Model II (Lymphocyte-Mediated Hepatotoxicity): A co-culture system of hepatocytes and autologous splenic lymphocytes is established. Both cell types are stimulated with Con A at 20 µg/ml.[5]

-

-

This compound Treatment:

-

Endpoint Analysis:

-

Cytotoxicity Assays: Levels of AST and LDH in the supernatant are measured after 8 hours of co-incubation to assess cell leakage.[3]

-

Apoptosis Assays: DNA fragmentation is analyzed by agarose gel electrophoresis. Caspase-3 protein and mRNA expression are determined by immunocytochemistry and RT-PCR, respectively.[5]

-

Inflammation Marker Analysis: TNF-α levels in the supernatant are measured. ICAM-1 mRNA expression is quantified by RT-PCR.[5]

-

In Vivo Model: Concanavalin A-Induced Liver Injury in Mice

This T-cell-dependent liver injury model is used to evaluate the immunomodulatory and hepatoprotective effects of this compound in a living organism.[1][2]

-

Animals:

-

BALB/c mice are typically used for this model.

-

-

Induction of Liver Injury:

-

This compound Administration:

-

This compound (25 mg/kg) dissolved in pyrogen-free saline is administered orally by gavage at 0.5 hours before and 2 and 5 hours after the Con A challenge.[1]

-

-

Sample Collection and Analysis (at 8 hours post-Con A injection):

-

Serum Analysis: Blood is collected to measure the activity of ALT and LDH.[2]

-

Liver Homogenate Analysis: Livers are homogenized to determine the activity or concentration of SOD, MDA, MPO, and nitric oxide.[2]

-

Histology: Liver slices are stained with Hematoxylin-Eosin (H&E) to observe changes in histology, including necrosis and inflammatory infiltration.[1]

-

Immunohistochemistry: The expression of TNF-α and ICAM-1 in the liver is detected.[2]

-

Apoptosis Analysis: Hepatocyte DNA fragmentation is assayed by agarose gel electrophoresis. The transcription of bax and bcl-2 genes is determined by RT-PCR.[2]

-

In Vivo Model: ANIT-Induced Cholestatic Liver Injury in Rats

This model is employed to investigate the protective effects of this compound against cholestasis, a condition characterized by impaired bile flow.[6][7][8]

-

Animals:

-